Home > Products > Screening Compounds P4650 > Estradiol monopalmitate
Estradiol monopalmitate - 5776-45-4

Estradiol monopalmitate

Catalog Number: EVT-1170172
CAS Number: 5776-45-4
Molecular Formula: C₃₄H₂₃D₃₁O₃
Molecular Weight: 510.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Estradiol monopalmitate is classified as a steroid and specifically belongs to the group of estrogens. It is derived from estradiol, which has the chemical formula C18H24O2C_{18}H_{24}O_2 and a molecular weight of approximately 272.38 g/mol . The compound is often synthesized as an ester to improve its pharmacokinetic properties, such as solubility and absorption.

Synthesis Analysis

The synthesis of estradiol monopalmitate typically involves the esterification of estradiol with palmitic acid. The general procedure includes:

  1. Reactants: Estradiol and palmitic acid are combined in the presence of a catalyst, often an acid catalyst such as sulfuric acid.
  2. Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the esterification process, which may take several hours.
  3. Purification: Post-reaction, the product mixture is purified using techniques such as recrystallization or chromatography to isolate estradiol monopalmitate from unreacted materials and by-products.

The efficiency of this synthesis can be influenced by factors such as temperature, reaction time, and the molar ratio of reactants .

Molecular Structure Analysis

Estradiol monopalmitate has a complex molecular structure characterized by:

  • Core Structure: The steroid nucleus typical of estradiols.
  • Ester Functional Group: The palmitate moiety (derived from palmitic acid) is attached to the hydroxyl group at position 17 of estradiol.
  • Chemical Formula: The molecular formula for estradiol monopalmitate can be represented as C24H46O3C_{24}H_{46}O_3, accounting for the additional carbon atoms from palmitic acid.

The structural representation highlights the steroid framework with a long hydrocarbon chain that enhances lipid solubility .

Chemical Reactions Analysis

Estradiol monopalmitate can undergo various chemical reactions typical for esters:

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, it can revert to estradiol and palmitic acid.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Oxidation/Reduction: The hydroxyl groups may participate in redox reactions depending on the reaction conditions.

These reactions are essential for understanding its stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action for estradiol monopalmitate involves:

  • Binding to Estrogen Receptors: Upon administration, it binds to estrogen receptors (ERα and ERβ) in target tissues.
  • Gene Regulation: This binding activates transcription factors that regulate gene expression related to reproductive functions, bone density maintenance, and cardiovascular health.
  • Metabolism: Estradiol monopalmitate is metabolized into active forms that exert physiological effects similar to those of endogenous estrogens .

The pharmacokinetics of estradiol monopalmitate show improved bioavailability compared to unmodified estradiol due to its esterified form.

Physical and Chemical Properties Analysis

Estradiol monopalmitate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to creamy crystalline powder.
  • Melting Point: Ranges between 182–184°C.
  • Solubility: Practically insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone.
  • Optical Activity: Exhibits specific optical rotation values that indicate its chiral nature .

These properties influence its formulation in pharmaceutical preparations.

Applications

Estradiol monopalmitate has several significant applications:

  1. Hormone Replacement Therapy: Used in managing menopausal symptoms by replenishing estrogen levels.
  2. Contraceptive Formulations: Incorporated into various contraceptive methods due to its estrogenic activity.
  3. Research Applications: Utilized in studies investigating estrogen's role in cellular processes such as proliferation, differentiation, and apoptosis.
  4. Veterinary Medicine: Sometimes used in veterinary practices for similar hormonal treatments .
Chemical Structure and Biochemical Properties of Estradiol Monopalmitate

Molecular Characterization and Esterification Dynamics

Estradiol monopalmitate (systematic name: [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate) is a C17β-fatty acid ester derivative of 17β-estradiol. Its molecular formula is C34H54O3, with a molecular weight of 510.803 g/mol [1] [4]. The compound features estradiol’s steroidal tetracyclic core structure esterified at the 17β-hydroxyl position with palmitic acid (hexadecanoic acid). This esterification converts the polar hydroxyl group into a hydrophobic moiety, significantly altering the parent molecule’s physicochemical properties.

The ester bond formation follows nucleophilic acyl substitution kinetics, where the 17β-hydroxyl group of estradiol attacks the carbonyl carbon of palmitic acid chloride or palmitic anhydride under controlled conditions. The resulting ester linkage exhibits rotational freedom, allowing the palmitoyl chain to adopt multiple conformations relative to the steroid nucleus. X-ray crystallography studies confirm that the palmitate side chain extends perpendicularly from the D-ring, maximizing hydrophobic interactions in lipid environments [4].

Table 1: Key Molecular Properties of Estradiol Monopalmitate

PropertyValue
Molecular FormulaC34H54O3
Molar Mass510.803 g/mol
Esterification Site17β-hydroxyl position
Water SolubilityNegligible
Lipophilicity (LogP)>8 (highly lipophilic)
Resonance StabilityLimited conjugation at ester bond

Synthesis Pathways and Industrial Production Methods

Industrial synthesis employs a multi-step regioselective esterification process to avoid side reactions at the phenolic 3-hydroxyl group of estradiol. The patented production method (WO2003004515A1) involves:

  • Protecting Group Strategy: Introduction of acid-labile hydroxyl-protecting groups (e.g., tetrahydropyranyl or tert-butyldimethylsilyl) at both 3- and 17β-hydroxyl positions [2].
  • Selective Deprotection: Controlled removal of the 17β-protecting group using fluoride-based reagents or mild acid hydrolysis.
  • Esterification: Coupling the exposed 17β-hydroxyl with palmitoyl chloride using 4-dimethylaminopyridine (DMAP) catalysis in anhydrous tetrahydrofuran at 0-5°C.
  • Global Deprotection: Acid-mediated removal of the 3-hydroxyl protecting group yields pure estradiol monopalmitate [2].

Alternative routes utilize enzymatic catalysis with lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving >95% regioselectivity without protecting groups. However, industrial-scale production favors chemical synthesis due to shorter reaction times and higher volumetric yields. Critical quality control parameters include HPLC purity (>99.5%), residual solvent limits (<500 ppm), and absence of isomeric 3-monopalmitate contamination [2] [7].

Pharmacokinetics: Hydrolysis and Bioactivation Mechanisms

Estradiol monopalmitate serves as a prodrug requiring enzymatic hydrolysis to liberate pharmacologically active 17β-estradiol. In vivo bioactivation involves:

Hydrolysis Mechanisms:

  • Serum Esterases: Butyrylcholinesterase and paraoxonase-1 catalyze the initial cleavage of the palmitate moiety in systemic circulation.
  • Hepatic Enzymes: Carboxylesterase 1 (CES1) mediates intracellular hydrolysis following passive diffusion into hepatocytes.
  • Target Tissue Activation: Endothelial lipases in vascular beds facilitate localized hydrolysis, particularly in estrogen-responsive tissues [4] [6].

Pharmacokinetic studies demonstrate significantly prolonged half-life (t½ = 15-20 days) compared to unesterified estradiol (t½ = 1-4 hours). This results from:

  • Depot Formation: Intramuscular injection creates an oil-based reservoir in adipose tissue.
  • Slow Partitioning: Lipophilic ester gradually releases into circulation from lipid depots.
  • Avoidance of First-Pass Metabolism: Parenteral administration bypasses intestinal and hepatic first-pass effects, unlike oral estradiol formulations [5] [6].

Table 2: Comparative Pharmacokinetic Parameters of Estradiol Forms

ParameterEstradiol Monopalmitate17β-Estradiol
Bioavailability40-60% (IM)2-10% (oral)
Time to Peak (Tmax)7-10 days4-8 hours
Elimination Half-life15-20 days1-4 hours
Primary ClearanceHydrolysis + HepaticDirect Hepatic

Receptor Binding Affinity and Estrogenic Inactivity of the Ester Form

Estradiol monopalmitate exhibits negligible binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Competitive binding assays demonstrate:

  • 0% Relative Binding Affinity (RBA) for both ER subtypes versus native 17β-estradiol (set at 100% RBA) [4].
  • Structural Basis for Inactivity: The palmitoyl ester at C17 sterically blocks hydrogen bonding with ER Arg394/Glu353 residues critical for activation. Molecular docking simulations show >8Å displacement of the ester carbonyl from the 17β-hydroxyl’s native position in the ligand-binding pocket [3] [9].

Bioactivation is strictly required for estrogenic effects. In vitro studies using ER-transfected cell lines confirm:

  • No transcriptional activation of estrogen response elements (EREs) at concentrations ≤10μM.
  • Full agonism only detected after pre-incubation with carboxylesterases (>90% conversion to free estradiol).
  • Time-dependent activity onset in ex vivo uterine models correlating with hydrolysis kinetics [4] [8].

The intact ester’s hydrophobicity enables unique distribution properties, including:

  • Selective Adipose Retention: 10-fold higher accumulation in adipose vs. uterine tissue.
  • Lymphatic Transport: Preferential partitioning into chylomicrons following oral administration.
  • Membrane Integration: Incorporation into phospholipid bilayers, serving as a sustained-release reservoir [4] [6]. These properties establish estradiol monopalmitate as a prototypical lipophilic prodrug with depot-forming characteristics, distinct from both hydrophilic estradiol salts and synthetic ethinylestradiol derivatives.

Properties

CAS Number

5776-45-4

Product Name

Estradiol monopalmitate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate

Molecular Formula

C₃₄H₂₃D₃₁O₃

Molecular Weight

510.8 g/mol

InChI

InChI=1S/C34H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(36)37-32-22-21-31-30-19-17-26-25-27(35)18-20-28(26)29(30)23-24-34(31,32)2/h18,20,25,29-32,35H,3-17,19,21-24H2,1-2H3/t29-,30-,31+,32+,34+/m1/s1

InChI Key

XQKLZLWOOGGXMV-KWXXMMNJSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonyms

17-Palmitate-d31 Estradiol; Palmitic acid-d31, 17-Ester with Estradiol; 17β-Estradiol Monopalmitate-d31; Esmopal-d31; Estradiol 17-Hexadecanoate; Estradiol 17-Monopalmitate-d31

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.